IMPDH Inhibitory Potency: 5-Phenyl vs. 5-Methyl Isoxazole–Indole Esters
In the patent family describing phenyl-oxazolyl IMPDH inhibitors, compound 63—a representative 5-phenyl-substituted oxazole–indole hybrid—exhibited an IC₅₀ of 2.22 µg/mL in a mouse splenocyte proliferation assay, a functional readout of IMPDH inhibition [1]. While the exact IC₅₀ of the 5-methyl analog is not reported in the same assay, SAR trends in the patent indicate that aryl substitution at the 5-position generally enhances IMPDH binding compared to alkyl substituents due to additional π-stacking interactions within the NAD-binding pocket [1]. This supports a class-level inference that the 5-phenyl compound provides superior target engagement relative to the 5-methyl analog.
| Evidence Dimension | IMPDH-dependent cellular proliferation inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 2.22 µg/mL (compound 63, 5-phenyl class representative) |
| Comparator Or Baseline | 5-Methyl analog: not directly reported; class-level SAR shows aryl > alkyl |
| Quantified Difference | Not directly quantifiable; SAR trend favors 5-phenyl over 5-methyl |
| Conditions | Mouse splenocyte proliferation assay |
Why This Matters
Procurement of the 5-phenyl analog is justified if the research objective requires maximal IMPDH engagement, as the 5-methyl variant may yield weaker cellular potency.
- [1] Shen, J. et al. (2013). Phenyl-oxazolyl derivatives, preparation method thereof, and related application of the phenyl-oxazolyl derivatives as an IMPDH inhibitor. U.S. Patent Application No. 20150031686. View Source
